Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
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Description
Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C13H18N2O3S2 and its molecular weight is 314.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Innovative Synthesis Techniques : Research highlights the development of new synthesis methodologies for creating functionalized tetrahydropyridines and other heterocyclic compounds, which are crucial for medicinal chemistry and material science. For instance, Zhu et al. (2003) detailed a phosphine-catalyzed [4 + 2] annulation process that offers a novel route to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity, expanding the toolbox for creating complex organic molecules (Zhu, Lan, & Kwon, 2003).
Fluorescence and Optical Properties : The compound and its variants have been studied for their fluorescence and optical characteristics, which are essential for developing new materials with specific light-emitting properties. Krzyżak et al. (2015) synthesized new ester derivatives of Isothiazolo [4,5-b] Pyridine with potential biological activities and investigated their optical properties using various spectroscopic techniques, indicating their applicability in bio-imaging and sensors (Krzyżak, Śliwińska, & Malinka, 2015).
Polymorphism and Molecular Structure
- Characterization of Polymorphic Forms : Investigating the polymorphism in pharmaceutical compounds is crucial for understanding their stability, solubility, and bioavailability. Vogt et al. (2013) characterized two polymorphic forms of a related compound, showcasing the application of spectroscopic and diffractometric techniques in pharmaceutical sciences (Vogt, Williams, Johnson, & Copley, 2013).
Pharmacological Applications
- Antimicrobial Activity : Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones fused with thiophene rings starting from 2-Chloro-6-ethoxy-4-acetylpyridine, showing significant antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Molecular Docking and Enzyme Inhibition Studies
- Enzyme Inhibition and Docking Studies : The compound's derivatives have been evaluated for their potential as enzyme inhibitors, providing insights into their mechanism of action at the molecular level. Tiwari et al. (2018) reported on the synthesis of novel chromone-pyrimidine coupled derivatives, assessing their antimicrobial activity, enzyme inhibition, and toxicity, including molecular docking studies to predict interactions with biological targets, indicating the compound's versatility in drug discovery (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Properties
IUPAC Name |
ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-5-18-12(17)8(3)20-13-14-9-6-7(2)19-10(9)11(16)15(13)4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZOLPRNYXACCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C)SC(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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